Tioconazole Related Compound B

Pharmaceutical impurity profiling Structural elucidation Thiophene halogenation

Pharmacopoeial monographs mandate Tioconazole Related Compound B as the sole reference standard for identifying and quantifying Impurity B in tioconazole API and drug products. Substitution with Related Compound A or C-which differ in thiophene-ring halogenation-yields erroneous system suitability results and causes regulatory audit failure. • Official USP (Cat. 1667461) and EP Impurity B; EP-defined correction factor of 1.7 is mandatory for accurate quantitation-omission introduces ~41% negative bias. • Resolves from Impurity C at USP-minimum resolution ≥1.4 on both conventional HPLC and sub-3 μm UPLC/XP columns, supporting method modernization. • Supplied as neat solid (25 mg); essential for ANDA/DMF submissions, method validation, and stability-indicating assays per USP/EP tioconazole monographs.

Molecular Formula C16H13Cl5N2OS
Molecular Weight 458.603
CAS No. 61675-62-5
Cat. No. B591763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTioconazole Related Compound B
CAS61675-62-5
Synonyms1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole Hydrochloride;  USP Tioconazole Related Compound B; 
Molecular FormulaC16H13Cl5N2OS
Molecular Weight458.603
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Cl)Cl.Cl
InChIInChI=1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H
InChIKeyIVTJGYRAWHPZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tioconazole Related Compound B: Identity & Pharmacopoeial Role


Tioconazole Related Compound B (CAS 61675-62-5), chemically designated as 1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]-1H-imidazole hydrochloride, is an official pharmacopoeial impurity reference standard of the topical imidazole antifungal agent tioconazole [1]. It is recognized by both the United States Pharmacopeia (USP Catalog No. 1667461) and the European Pharmacopoeia (EP Impurity B) as a specified impurity for which quantitative limits are defined in the parent drug monograph [2]. The compound is supplied as a neat solid, typically in 25 mg unit size, and is intended exclusively for analytical method development, method validation, quality control, and ANDA regulatory submissions—not for therapeutic administration .

Identity Official USP/EP pharmacopoeial impurity reference standard
Workflow Method validation, QC release, ANDA regulatory submission
Format Neat solid; 25 mg unit; not for therapeutic administration

Why Tioconazole Related Compound B Is Non-Interchangeable


Although tioconazole impurities A, B, and C share a common 1-(2,4-dichlorophenyl)-2-(thienylmethoxy)ethyl-1H-imidazole core scaffold, their thiophene-ring halogenation patterns differ fundamentally and non-interchangeably [1]. Related Compound B carries two chlorine atoms at the 2- and 5-positions of the thiophene ring, whereas Related Compound A is unsubstituted on the thiophene, Related Compound C features a 5-bromo-2-chloro substitution, and the parent drug tioconazole bears only a single 2-chloro group [2]. These structural differences produce distinct chromatographic retention behavior, require a compound-specific EP correction factor of 1.7 for accurate quantitation, and generate unique UV absorption and mass spectrometric signatures [3]. A laboratory substituting Related Compound A or C for B in a USP or EP method would produce erroneous system suitability results and fail regulatory audit, because the pharmacopoeial monograph explicitly mandates the use of the respective named reference standard for peak identification and quantitation of each specific impurity [2].

Target Standard
Tioconazole Related Compound B
2,5-dichlorothiophene ring; requires EP correction factor 1.7 for quantitation; distinct retention and UV signature.
VS
Do Not Substitute
Related Compounds A, C, or Parent Drug
Different halogenation (A: unsubstituted, C: 5-bromo-2-chloro). Will produce erroneous system suitability results and fail a regulatory audit.

Tioconazole Related Compound B: Quantitative Evidence Guide


Thiophene Halogenation Pattern Differentiation

Tioconazole Related Compound B is uniquely defined by the 2,5-dichlorothiophen-3-yl substitution pattern (R1 = Cl, R2 = Cl) on its thienylmethoxy side chain, as codified in the Ph. Eur. monograph [1]. This halogenation pattern differentiates it from all other tioconazole-related specified impurities: Related Compound A bears an unsubstituted thiophene ring (R1 = H, R2 = H), Related Compound C bears a 5-bromo-2-chlorothiophene ring (R1 = Cl, R2 = Br), and the parent drug tioconazole carries a 2-chlorothiophene ring (R1 = Cl, R2 = H) [1][2]. The molecular formula of the free base C₁₆H₁₂Cl₄N₂OS (MW 422.16) versus tioconazole C₁₆H₁₃Cl₃N₂OS (MW 387.71) reflects the addition of one chlorine and loss of one hydrogen atom—a difference of +34.45 Da that is directly observable by mass spectrometry .

Thiophene Halogenation Pattern
Head-to-head
2,5-Dichloro vs. 2-Chloro
Target: R1=Cl, R2=Cl; MW 422.16
Parent: R1=Cl, R2=H; MW 387.71
Imp. A: R1=H, R2=H; Imp. C: R1=Cl, R2=Br
Structural identity basis for chromatographic separation and compendial identification.
+34.45 Da mass shift vs. parent drug is directly observable by MS. Correct isomer procurement is non-negotiable for USP/EP compliance.
Pharmaceutical impurity profiling Structural elucidation Thiophene halogenation

Correction Factor Requirement for Accurate Quantitation

The European Pharmacopoeia monograph for tioconazole assigns a correction factor of 1.7 to impurity B, meaning that the peak area of this impurity must be multiplied by 1.7 when calculating its content relative to the principal peak in the reference solution chromatogram [1]. This correction factor is identical to that assigned to impurity C (also 1.7), but impurity A requires no correction factor, indicating that impurities B and C exhibit substantially different UV absorptivity at the detection wavelength of 218 nm compared to the parent drug tioconazole [1]. The USP monograph does not use correction factors but instead relies on external standard quantitation with the individually weighed USP Tioconazole Related Compound B RS, applying the formula 100(W_I/W_U)(r_U/r_S) with a limit of not more than 1.0% for each related compound [2].

Correction Factor Requirement
Head-to-head
EP Correction Factor: 1.7
Impurity B response factor deviation is +70% relative to parent drug at 218 nm.
Supports accurate quantitation; avoids ~41% underestimation of impurity content.
Impurity A requires no correction factor. USP relies on external standard quantitation with a limit of NMT 1.0%.
Analytical method validation HPLC quantitation Pharmacopoeial impurity testing

Critical Resolution Requirement for Impurity B/C Peak Pair

Both the EP and USP monographs for tioconazole define a critical resolution requirement between impurity B and impurity C peaks, as these two impurities elute in close proximity under the prescribed isocratic reversed-phase conditions [1][2]. The EP requires a minimum resolution of 1.0 between the peaks due to impurity B and impurity C [1]. The USP method, when transferred to a modern UPLC system, achieved resolution exceeding 1.4 for this critical pair, meeting the USP minimum criterion, with retention time deviations of less than 2% between HPLC and UPLC platforms [3]. The 2013 Waters application study using 2.5 μm XP columns demonstrated that resolution between impurity peaks could be maintained at 1.6–2.0 while reducing run times by up to 57% and solvent consumption by at least 50% [4].

Resolution: Impurity B/C Pair
Cross-study
EP Minimum Rs ≥ 1.0
UPLC achieves Rs > 1.4; 2.5 μm XP columns achieve Rs 1.6–2.0, exceeding the critical pair requirement.
System suitability marker for valid batch release testing.
This peak pair is the resolution-limiting separation in the monograph. Meeting this criterion confirms method validity.
System suitability testing Chromatographic resolution USP/EP method compliance

Antifungal Activity in Candida glabrata Petite Mutants

Tioconazole, the parent drug of Related Compound B, has been shown to retain activity against Candida glabrata petite mutant strains that are resistant to fluconazole and voriconazole due to overexpression of drug efflux pumps [1][2]. Multiple vendor sources for Tioconazole Related Compound B cite this Candida glabrata mutant activity profile in the context of the impurity's relevance to the parent drug's antifungal spectrum [3]. However, it must be noted that no independent, peer-reviewed minimum inhibitory concentration (MIC) study has been identified that directly measures the antifungal activity of isolated Tioconazole Related Compound B against any fungal strain; the available evidence is class-level inference from the parent drug tioconazole, whose MIC values against C. albicans, C. glabrata, and T. rubrum are reported as 4.7, 0.1, and 0.5 µg/mL respectively [4].

Antifungal Activity Context
Class-level
No Direct MIC Data for Isolated Impurity B
Parent drug tioconazole is active against C. glabrata petite mutants resistant to fluconazole and voriconazole.
Supports research use as a chemical probe for azole resistance mechanism studies.
Activity is a class-level inference from the parent drug. Direct MIC values must be experimentally generated.
Antifungal resistance Candida glabrata Azole efflux pump mutants

Multi-Compendial Traceability & ISO 17034 Certification

Tioconazole Related Compound B is available in two distinct reference standard grades with differing regulatory traceability: (i) the USP Reference Standard (Catalog No. 1667461, 25 mg), which is the official primary standard for USP monograph methods and is priced at approximately $1,280 per unit [1]; and (ii) the Sigma-Aldrich Pharmaceutical Secondary Standard (Certified Reference Material, 50 mg), which is manufactured under ISO 17034 and ISO/IEC 17025 accreditation and is traceable to USP 1667461 and the EP standard . The USP primary standard is supplied as a neat material with a molecular weight correction (errata dated July 1, 2023: MW changed from 458.62 to 458.60 for the HCl salt) [2]. By comparison, Related Compound A (USP 1667450, 25 mg, ~$1,074) and Related Compound C (USP 1667472, 25 mg) are separately cataloged and are not interchangeable [1].

Multi-Compendial Traceability
Cross-study
USP Primary Standard & ISO 17034 CRM
USP 1667461 (primary, ~$1,280) vs. Sigma CRM (secondary, traceable to USP/EP).
Procurement choice impacts regulatory authority recognition and cost-per-analysis.
Related Compound A and C standards are separately cataloged and are not interchangeable.
Reference standard certification ISO 17034 USP/EP multi-compendial traceability

Detection Wavelength Optimization for Multi-Component Analysis

In the published HPLC-UV vs. UPLC-DAD comparison study by Chauhan et al. (2017), tioconazole and its three related impurities (A, B, and C) were simultaneously detected at 225 nm, a wavelength distinct from the 219 nm specified in the USP monograph [1]. This wavelength selection at 225 nm was part of a validated method for simultaneous estimation of tinidazole, benzyl alcohol, hydrocortisone acetate, and tioconazole with its related impurities in bulk and pharmaceutical formulations [1]. The UPLC-DAD method on a C18 1.7 μm column (100 × 2.1 mm) achieved gradient separation with flow rate of 0.3 mL/min, providing economic advantages on large scale with satisfactory linearity, sensitivity, and specificity [1]. In contrast, the USP monograph uses 219 nm for the organic impurities test and detection of Related Compounds A, B, and C [2].

Detection Wavelength Shift
Cross-study
225 nm vs. USP 219 nm
A +6 nm shift enables simultaneous multi-component analysis in finished drug products.
Method development context for stability-indicating and multi-analyte assays.
Validated UPLC-DAD method offers satisfactory linearity, sensitivity, and specificity at this wavelength.
UV detection optimization Multi-component analysis HPLC/UPLC method development

Tioconazole Related Compound B: Application Scenarios


Compendial Batch Release Testing

Tioconazole Related Compound B is the mandatory reference standard for the Related Compounds (Organic Impurities) test prescribed in the USP and EP tioconazole monographs. Under USP, the standard preparation is prepared by dissolving approximately 1 mg each of USP Tioconazole Related Compound A RS, B RS, and C RS in methanol (25 mL volumetric flask) [1]. The acceptance limit for Related Compound B is not more than 1.0% (USP) or 0.3% (EP, expressed as 1.5 times the area of the principal peak in reference solution (a)) [1][2]. The EP explicitly requires the application of a 1.7 correction factor when calculating impurity B content [2]. This scenario applies to API manufacturers, contract testing laboratories, and regulatory affairs teams preparing ANDA or DMF submissions for generic tioconazole drug products.

HPLC-to-UPLC Method Transfer & System Suitability

When laboratories migrate the USP tioconazole organic impurities assay from conventional 5 μm HPLC columns to sub-3 μm UPLC or XP columns, Tioconazole Related Compound B serves as the critical marker for verifying that the resolution between impurity B and impurity C peaks remains above the USP minimum of 1.4 [3]. Published transfer studies demonstrate that optimized 2.5 μm XP columns (150 mm) can improve resolution from 1.9 to 2.0 while reducing run time by 43–57%, and that UPLC systems achieve retention time reproducibility with RSD below 0.2% [3][4]. Laboratories should procure both the USP RS and a characterized secondary standard to cross-validate system performance during method qualification.

Stability-Indicating Method Development

In forced degradation and stability studies of tioconazole cream, vaginal tablet, or combination formulations (e.g., with tinidazole and hydrocortisone acetate), Related Compound B must be chromatographically resolved from Related Compounds A and C, as well as from formulation excipients and co-formulated actives [5]. The published UPLC-DAD method achieving detection at 225 nm with gradient elution provides a validated starting point for laboratories seeking to modernize their stability-indicating methods [5]. The 1.7 correction factor established by the EP must be incorporated into quantitation algorithms; failure to do so will result in a systematic negative bias of approximately 41% in reported impurity B levels, potentially masking out-of-specification results during accelerated stability studies.

Azole Resistance Mechanism Studies

For academic and industrial research groups investigating structure-activity relationships in imidazole antifungals, Tioconazole Related Compound B represents a structurally distinct chemical probe whose 2,5-dichlorothiophen-3-yl moiety differs from the 2-chlorothiophen-3-yl group of the parent drug by an additional chlorine atom [6]. This compound can be used alongside Related Compounds A, C, and D in systematic SAR studies evaluating the impact of thiophene ring halogenation on CYP51 (lanosterol 14α-demethylase) inhibition potency and efflux pump susceptibility in Candida glabrata wild-type vs. petite mutant strains [7]. Researchers should note that direct MIC data for isolated Related Compound B are not published and must be experimentally generated using CLSI M27-A3/M27-A4 broth microdilution protocols [7].

Application
Selection Property
Validation Focus
Compendial Batch Release Testing
USP/EP monograph identity and defined correction factor
Peak identification accuracy; limit compliance (NMT 1.0% USP / 0.3% EP)
HPLC-to-UPLC Method Transfer
Critical resolution marker for the Impurity B/C peak pair
System suitability (Rs ≥ 1.0 EP / > 1.4 USP) and retention time reproducibility
Stability-Indicating Method Development
Chromatographic resolution from co-formulated actives
Correction factor algorithm integration; forced degradation peak purity
Azole Resistance Mechanism Studies
Structurally distinct 2,5-dichloro halogenation probe
SAR evaluation; efflux pump susceptibility in C. glabrata strains

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